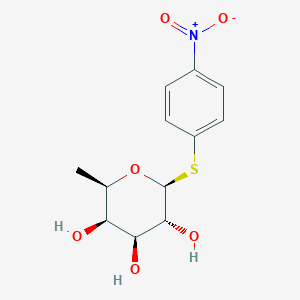
BENZ(a)ANTHRACENE, 9-ISOPROPYL-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BENZ(a)ANTHRACENE, 9-ISOPROPYL-: is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C21H18 . It is a derivative of benz[a]anthracene, which is known for its carcinogenic properties and is produced during the incomplete combustion of organic matter . This compound is of significant interest in various scientific fields due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of BENZ(a)ANTHRACENE, 9-ISOPROPYL- typically involves the cyclodehydrogenation of precursor ketones. One method includes the use of anhydrous hydrogen fluoride in place of hydrogen bromide and glacial acetic acid, which has been shown to increase the yield of related compounds . Another approach involves the use of a mixture of aluminum chloride-stannic chloride and alumina for cyclodehydrogenation .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: BENZ(a)ANTHRACENE, 9-ISOPROPYL- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of quinones and other oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of dihydro or tetrahydro derivatives.
Substitution: Common substitution reactions include halogenation, nitration, and sulfonation, where hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are often employed.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe). Nitration typically uses a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of BENZ(a)ANTHRACENE, 9-ISOPROPYL-.
Wissenschaftliche Forschungsanwendungen
Chemistry: BENZ(a)ANTHRACENE, 9-ISOPROPYL- is used in the study of PAHs and their chemical properties. It serves as a model compound for understanding the behavior of larger PAHs in various chemical reactions .
Biology and Medicine: Research on BENZ(a)ANTHRACENE, 9-ISOPROPYL- includes its potential carcinogenic effects and its interactions with biological molecules such as DNA and proteins . Studies focus on its role in cancer research and its potential as a biomarker for exposure to PAHs.
Industry: In industry, BENZ(a)ANTHRACENE, 9-ISOPROPYL- is used in the production of dyes, pigments, and other organic materials. Its unique chemical properties make it valuable in the development of new materials and technologies .
Wirkmechanismus
The mechanism by which BENZ(a)ANTHRACENE, 9-ISOPROPYL- exerts its effects involves its interaction with cellular components. It can form adducts with DNA, leading to mutations and potentially carcinogenic effects . The compound’s metabolism involves the formation of reactive intermediates that can bind to nucleic acids and proteins, disrupting normal cellular functions .
Vergleich Mit ähnlichen Verbindungen
Benz[a]anthracene: The parent compound, known for its carcinogenic properties.
Tetracene (benz[b]anthracene): Another PAH with similar structural features but different chemical properties.
Uniqueness: BENZ(a)ANTHRACENE, 9-ISOPROPYL- is unique due to the presence of the isopropyl group at the 9-position, which influences its chemical reactivity and biological interactions. This structural modification can affect the compound’s solubility, stability, and overall behavior in various environments .
Eigenschaften
CAS-Nummer |
63020-48-4 |
|---|---|
Molekularformel |
C21H18 |
Molekulargewicht |
270.4 g/mol |
IUPAC-Name |
9-propan-2-ylbenzo[a]anthracene |
InChI |
InChI=1S/C21H18/c1-14(2)16-8-9-17-13-21-18(12-19(17)11-16)10-7-15-5-3-4-6-20(15)21/h3-14H,1-2H3 |
InChI-Schlüssel |
PPSSWZLVDPGSQP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC2=C(C=C1)C=C3C(=C2)C=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Hexadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-](/img/structure/B13762121.png)
![1-Butene, 2-methyl-4-[(3-methyl-2-butenyl)oxy]-](/img/structure/B13762132.png)


![Benzenesulfonamide, 3-chloro-N-(2-chloroethyl)-4-[[4-[(2-hydroxyethyl)amino]-1-naphthalenyl]azo]-](/img/structure/B13762151.png)


![N-[(3-benzoyl-5-oxo-4H-imidazol-2-yl)sulfanyl]-3,3-dimethylbutanamide](/img/structure/B13762158.png)

